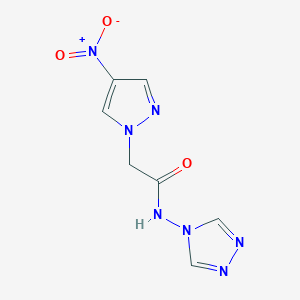![molecular formula C23H23N3O4 B14942873 ethyl 3-amino-2-{3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl}-3-oxopropanoate](/img/structure/B14942873.png)
ethyl 3-amino-2-{3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl}-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a hydroxy group, and a quinoxaline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE typically involves multi-step organic reactions One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The quinoxaline moiety can be reduced to a dihydroquinoxaline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the quinoxaline moiety results in a dihydroquinoxaline derivative.
Wissenschaftliche Forschungsanwendungen
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The quinoxaline moiety is known to interact with various proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE: shares similarities with other quinoxaline derivatives, such as:
Uniqueness
The uniqueness of ETHYL 3-AMINO-2-{3-[(Z)-2-(2,4-DIMETHYLPHENYL)-2-HYDROXY-1-ETHENYL]-2-QUINOXALINYL}-3-OXOPROPANOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the ethyl ester, amino group, and hydroxy group in conjunction with the quinoxaline core makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C23H23N3O4 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
ethyl 3-amino-2-[3-[(Z)-2-(2,4-dimethylphenyl)-2-hydroxyethenyl]quinoxalin-2-yl]-3-oxopropanoate |
InChI |
InChI=1S/C23H23N3O4/c1-4-30-23(29)20(22(24)28)21-18(25-16-7-5-6-8-17(16)26-21)12-19(27)15-10-9-13(2)11-14(15)3/h5-12,20,27H,4H2,1-3H3,(H2,24,28)/b19-12- |
InChI-Schlüssel |
FPWIYMRHVAYVBR-UNOMPAQXSA-N |
Isomerische SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2N=C1/C=C(/C3=C(C=C(C=C3)C)C)\O)C(=O)N |
Kanonische SMILES |
CCOC(=O)C(C1=NC2=CC=CC=C2N=C1C=C(C3=C(C=C(C=C3)C)C)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14942793.png)
![N-(3-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14942795.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
![Methyl 12-(4-ethoxyphenyl)-9,9-dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-8-carboxylate](/img/structure/B14942816.png)
![ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942817.png)
![4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14942818.png)
![Methyl 6-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942824.png)
![7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B14942832.png)
![1-(4-Ethoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942836.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14942840.png)
![methyl 3-[2-(2,4-dichlorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]propanoate](/img/structure/B14942846.png)
![3-(4-methoxyphenyl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14942848.png)
![5-{3-[chloro(difluoro)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B14942861.png)

